molecular formula C13H19ClN6 B1240847 Zolertine hydrochloride CAS No. 7241-94-3

Zolertine hydrochloride

Cat. No.: B1240847
CAS No.: 7241-94-3
M. Wt: 294.78 g/mol
InChI Key: QVIZGERPBBPGRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zolertine Hydrochloride typically involves the reaction of 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine with hydrochloric acid. The process begins with the preparation of 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine, which is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Zolertine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

Zolertine Hydrochloride is widely used in scientific research due to its ability to interact with alpha-1 adrenoceptors. Some of its applications include:

Mechanism of Action

Zolertine Hydrochloride exerts its effects by binding to alpha-1 adrenoceptors, which are G protein-coupled receptors involved in the regulation of vascular tone. By antagonizing these receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Uniqueness of Zolertine Hydrochloride: this compound is unique in its specific binding affinity and selectivity for alpha-1 adrenoceptors. It has been shown to have higher affinity for alpha-1D adrenoceptors compared to alpha-1A adrenoceptors, making it a valuable tool for studying the differential roles of these receptor subtypes .

Properties

CAS No.

7241-94-3

Molecular Formula

C13H19ClN6

Molecular Weight

294.78 g/mol

IUPAC Name

1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine;hydrochloride

InChI

InChI=1S/C13H18N6.ClH/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13;/h1-5H,6-11H2,(H,14,15,16,17);1H

InChI Key

QVIZGERPBBPGRI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl

Origin of Product

United States

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